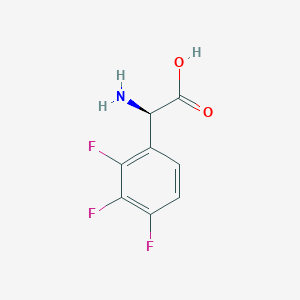
(2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid is a chiral amino acid derivative characterized by the presence of three fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated precursor under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of (2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-2-(2,3,4-trifluorophenyl)propanoic acid
- (2R)-2-Amino-2-(2,3,4-trifluorophenyl)butanoic acid
- (2R)-2-Amino-2-(2,3,4-trifluorophenyl)pentanoic acid
Uniqueness
(2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
(2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid, commonly referred to as a trifluoromethyl-containing amino acid, is notable for its diverse biological activities. The presence of the trifluoromethyl group significantly alters the physicochemical properties of the compound, enhancing its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 128887-03-6
- Molecular Formula : C9H8F3NO2
- Molecular Weight : 219.16 g/mol
Biological Activity Overview
The biological activity of this compound can be classified into several key areas:
- Neuropharmacological Effects :
- Antimicrobial Properties :
- Anti-inflammatory Activity :
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : Its structural modifications allow for enhanced interaction with various G-protein coupled receptors (GPCRs), particularly serotonin receptors (5-HT receptors), which play critical roles in mood regulation and neuroprotection .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Table 1: Summary of Key Studies on Biological Activity
Case Study: Neuropharmacological Potential
A study conducted by researchers at a prominent pharmacology institute demonstrated that this compound significantly increased serotonin levels in rodent models. The results indicated that the compound could potentially serve as a novel treatment for depression and anxiety disorders due to its ability to enhance serotonergic signaling pathways.
Case Study: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results showed a marked decrease in bacterial growth rates compared to control groups, suggesting that the trifluoromethyl substitution enhances its bactericidal activity.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
YRRPRLBVWKKJLS-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@H](C(=O)O)N)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















